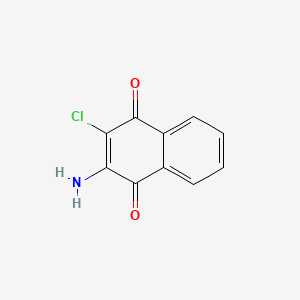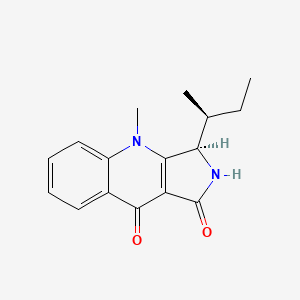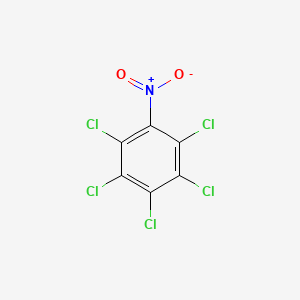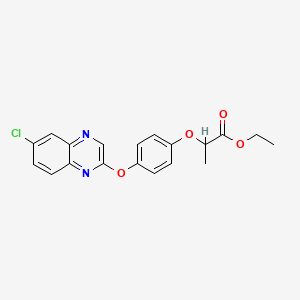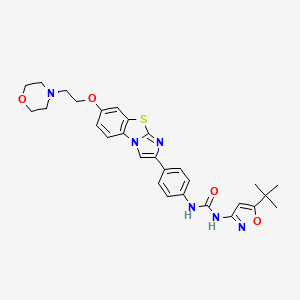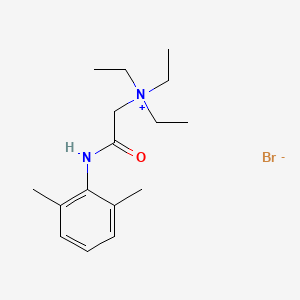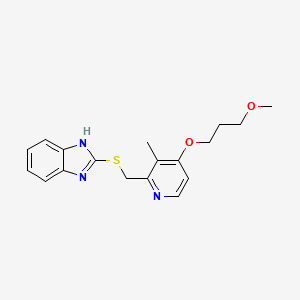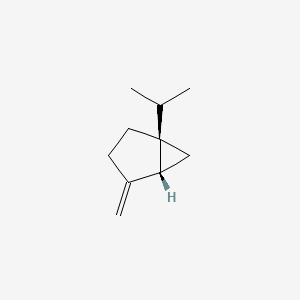
SABINENO
Descripción general
Descripción
El sabineno es un monoterpeno bicíclico natural con la fórmula química C10H16. Se encuentra en varios aceites esenciales, incluidos los de la pimienta negra, la nuez moscada y el abeto noruego. El this compound es conocido por su distintivo aroma especiado y amaderado, lo que lo convierte en un componente valioso en las industrias del sabor y la fragancia. Además, ha mostrado potencial en aplicaciones farmacéuticas y de biocombustibles .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del sabineno implica su interacción con varios objetivos y vías moleculares. En la síntesis microbiana, la this compound sintasa cataliza la ionización e isomerización del GPP para formar 3R-linalil pirofosfato, seguido de una mayor ionización y ciclización para producir this compound . En los sistemas biológicos, el this compound ejerce sus efectos a través de la regulación de las vías MAPK/MuRF-1 mediadas por especies reactivas del oxígeno (ROS), que están involucradas en la atrofia muscular esquelética .
Análisis Bioquímico
Biochemical Properties
Sabinene is biosynthesized from the common terpenoid precursor, geranyl pyrophosphate (GPP) that undergoes polycyclization catalyzed by sabinene synthase (SabS) . The enzymes involved in the biosynthesis of sabinene include those from the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . These enzymes interact with GPP and sabinene synthase genes to produce sabinene .
Cellular Effects
It has been suggested that sabinene may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of sabinene involves its biosynthesis from GPP that undergoes polycyclization catalyzed by sabinene synthase . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that sabinene may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of sabinene vary with different dosages in animal models .
Metabolic Pathways
Sabinene is involved in the metabolic pathways that include the MEP or MVA pathway . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that sabinene may interact with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
It has been suggested that sabinene may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El sabineno se puede sintetizar a través de métodos químicos y microbianos. La síntesis química implica la ciclización del pirofosfato de geranilo (GPP) catalizada por la this compound sintasa. Este proceso incluye la ionización e isomerización del GPP para formar 3R-linalil pirofosfato, seguido de una mayor ionización y ciclización para producir this compound .
La síntesis microbiana es otra ruta prometedora. Los investigadores han diseñado cepas de Escherichia coli y Saccharomyces cerevisiae para producir this compound mediante la introducción de las vías biosintéticas necesarias. Este método implica el uso de la vía del metileritritol 4-fosfato (MEP) o la vía heteróloga del mevalonato (MVA), combinada con genes que codifican la GPP y la this compound sintasa .
Métodos de producción industrial
La producción industrial de this compound todavía se encuentra en sus primeras etapas. la fermentación microbiana ha demostrado un potencial para la producción a gran escala. Al optimizar los medios de cultivo y las condiciones del proceso, los investigadores han logrado rendimientos significativos de this compound utilizando cepas microbianas modificadas genéticamente. Este método ofrece un enfoque sostenible y ecológico para la producción de this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
El sabineno experimenta diversas reacciones químicas, incluyendo la oxidación, la ozonólisis y la sustitución.
Reactivos y condiciones comunes
Oxidación: El this compound reacciona con radicales hidroxilo (OH) y ozono (O3) en condiciones atmosféricas.
Ozonólisis: Esta reacción ocurre en fase gaseosa y conduce a la formación de aerosoles orgánicos secundarios. .
Principales productos formados
Los principales productos formados a partir de la oxidación y la ozonólisis del this compound son la acetona, el formaldehído y la sabinacetona .
Aplicaciones en investigación científica
El this compound tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
El sabineno es parte de una clase más amplia de compuestos conocidos como monoterpenos. Compuestos similares incluyen:
Limoneno: Encontrado en aceites cítricos, el limoneno tiene una estructura similar pero difiere en su aroma y aplicaciones.
Pineno: Presente en la resina de pino, el pineno es otro monoterpeno bicíclico con propiedades químicas y usos distintos.
3-Careno: Encontrado en la trementina, el 3-careno comparte similitudes estructurales con el this compound pero tiene diferentes aplicaciones industriales
El this compound es único debido a su estructura compacta, alta densidad y alto calor de combustión, lo que lo convierte en un candidato prometedor para biocombustibles avanzados .
Propiedades
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-41-5 | |
| Record name | Sabinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SABINENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thuj-4(10)-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
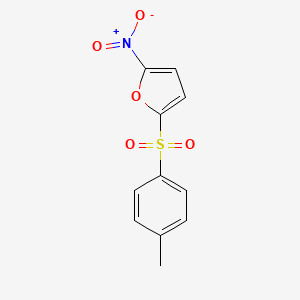

![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)

